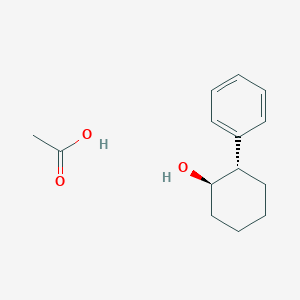
acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol is a compound that combines the properties of acetic acid and a chiral alcohol, (1R,2S)-2-phenylcyclohexan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. (1R,2S)-2-phenylcyclohexan-1-ol is a chiral alcohol with a phenyl group attached to a cyclohexane ring, making it an interesting compound for stereochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-phenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylcyclohexanone using chiral catalysts. This method ensures the selective formation of the (1R,2S) isomer. Another method involves the use of chiral auxiliaries to induce the desired stereochemistry during the reduction process .
Industrial Production Methods
Industrial production of acetic acid is typically carried out through the carbonylation of methanol, known as the Monsanto process. This process involves the reaction of methanol with carbon monoxide in the presence of a rhodium catalyst to produce acetic acid. The production of (1R,2S)-2-phenylcyclohexan-1-ol on an industrial scale would likely involve the optimization of the asymmetric reduction process to ensure high yield and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: 2-phenylcyclohexanone or 2-phenylcyclohexanoic acid.
Reduction: (1R,2S)-2-phenylcyclohexan-1-ol.
Substitution: 2-phenylcyclohexyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a model compound for studying stereochemical effects in reactions.
Biology: Investigated for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of chiral drugs and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of chiral intermediates for the synthesis of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity and downstream signaling pathways. The chiral nature of the compound allows it to selectively bind to chiral targets, leading to specific biological effects. In chemical reactions, the compound’s reactivity is influenced by the presence of the hydroxyl and phenyl groups, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-phenylcyclohexanone: The ketone analog of (1R,2S)-2-phenylcyclohexan-1-ol.
(1R,2S)-2-phenylcyclohexanoic acid: The carboxylic acid analog of (1R,2S)-2-phenylcyclohexan-1-ol.
(1R,2S)-2-phenylcyclohexyl chloride: The chloride analog of (1R,2S)-2-phenylcyclohexan-1-ol
Uniqueness
Acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol is unique due to its combination of a chiral alcohol and a phenyl group attached to a cyclohexane ring. This structure provides distinct stereochemical properties and reactivity, making it valuable for studying stereochemical effects and for use as a chiral building block in synthesis .
Eigenschaften
CAS-Nummer |
220365-75-3 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
acetic acid;(1R,2S)-2-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16O.C2H4O2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2(3)4/h1-3,6-7,11-13H,4-5,8-9H2;1H3,(H,3,4)/t11-,12+;/m0./s1 |
InChI-Schlüssel |
OKPWGCHSWAZLOX-ZVWHLABXSA-N |
Isomerische SMILES |
CC(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CC(=O)O.C1CCC(C(C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


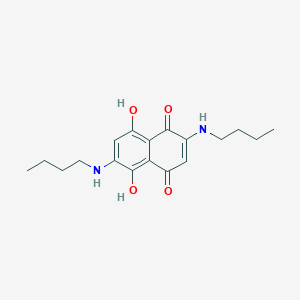

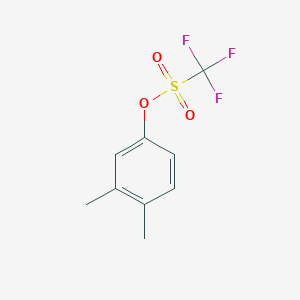
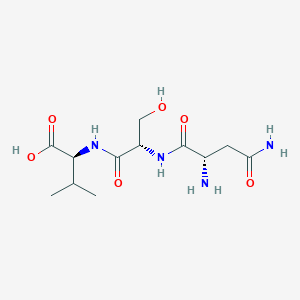
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)
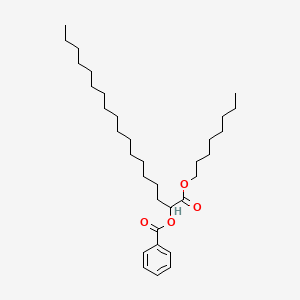

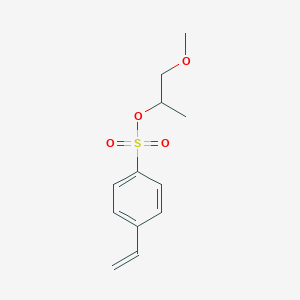
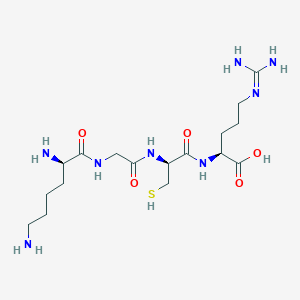
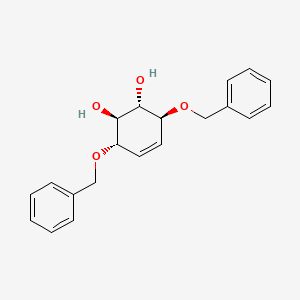
![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)


![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
